3-Bromo-2,6-dichloropyridine

Overview

Description

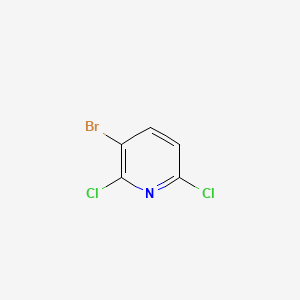

3-Bromo-2,6-dichloropyridine (CAS 866755-20-6) is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂N and a molecular weight of 226.89 g/mol. It features a bromine atom at the 3-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. Key physical properties include a melting point of 68–71°C and a purity typically ≥95% in commercial samples . This compound is widely used in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its bromine substituent acts as a reactive site for aryl group introduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,6-dichloropyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dichloropyridine. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester as the coupling partner.

Sonogashira Coupling: This reaction uses a palladium catalyst, a copper co-catalyst, and an alkyne as the coupling partner.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

Synthetic Applications

3-Bromo-2,6-dichloropyridine serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows for modifications that lead to the formation of complex molecules.

Key Synthetic Routes

- Suzuki-Miyaura Coupling : This compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds. The reaction conditions have been optimized to enhance yields and selectivity .

- Nucleophilic Substitution : The compound has been shown to undergo nucleophilic substitution reactions, which are crucial for synthesizing derivatives with enhanced biological activity .

- Regioselective Reactions : Studies indicate that this compound can selectively react at the 6-position when treated with nucleophiles like sodium methoxide, showcasing its utility in targeted synthesis .

Research has highlighted the compound's potential in medicinal chemistry, particularly its anticancer properties.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL60 (leukemia), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cytotoxicity Testing Results :

- Significant reductions in cell viability were observed at higher concentrations.

- The compound's effectiveness was compared with structurally similar compounds to assess unique biological activity.

Industrial Applications

Beyond its synthetic and biological relevance, this compound is also employed in various industrial applications:

- Agricultural Chemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides.

- Pharmaceuticals : Its derivatives have been explored for their potential as therapeutic agents targeting specific diseases.

- Material Science : The compound is investigated for its role in developing new materials with unique properties due to its halogenated structure.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction and the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Dichloropyridines

4-Bromo-2,6-dichloropyridine (CAS 98027-80-6)

- Structure : Bromine at the 4-position, chlorines at 2- and 6-positions.

- Physical Properties : Higher melting point (95°C ) compared to the 3-bromo isomer, likely due to differences in crystal packing .

- Limited data on specific applications, but it serves as a precursor in specialty chemical synthesis .

3-Bromo-2,5-dichloropyridine (CAS 138006-41-4)

- Structure : Bromine at 3-position, chlorines at 2- and 5-positions.

- Applications : Used in synthesizing heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, but its altered substitution pattern may influence reactivity in cyclization or alkylation reactions .

4-Bromo-2,3-dichloropyridine (CAS 1020717-98-9)

- Structure : Bromine at 4-position, chlorines at 2- and 3-positions.

- Relevance : The proximity of chlorine and bromine substituents may sterically hinder reactions at the 4-position, making it less reactive in cross-coupling compared to 3-bromo-2,6-dichloropyridine .

Suzuki-Miyaura Reactions

- This compound : The bromine at position 3 is highly reactive in palladium-catalyzed couplings, enabling selective synthesis of 3-arylpyridines. Subsequent substitutions at the 2- and 6-chlorine positions allow access to tetraarylpyridines with two distinct aryl groups .

Nucleophilic Aromatic Substitution (NAS)

- This compound : Chlorines at 2 and 6 positions are meta to bromine, reducing steric hindrance and facilitating NAS at the 3-position. This property is exploited in synthesizing imidazo[4,5-b]pyridines for kinase inhibitors .

Biological Activity

3-Bromo-2,6-dichloropyridine (C5H2BrCl2N) is a halogenated pyridine derivative that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the substitution of bromine and chlorine atoms at the 3 and 2,6 positions of the pyridine ring, respectively. Its molecular structure contributes to its reactivity and interaction with biological systems.

Target Interactions

The compound interacts with various biological targets, notably:

- Cytochrome P450 Enzymes : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or enhancement of enzyme activity, influencing drug metabolism and efficacy.

- Cell Signaling Pathways : this compound can affect cell signaling pathways by modulating gene expression related to oxidative stress response and apoptosis. This modulation occurs through interactions with transcription factors and other regulatory proteins.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Toxicity : It has been associated with specific target organ toxicity, particularly affecting the respiratory system. Prolonged exposure may lead to detrimental effects on respiratory cells.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression patterns, particularly those involved in stress responses.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound significantly inhibits certain cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro. This finding suggests potential implications for drug interactions in clinical settings .

- Toxicological Assessment : Research assessing the compound's toxicity revealed harmful effects when administered at high doses in animal models. The study highlighted respiratory toxicity as a primary concern, necessitating careful handling in laboratory settings .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing biologically active compounds. For instance, it has been utilized in developing new pharmaceuticals targeting various receptors involved in neurological disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key analytical methods to confirm the identity and purity of 3-Bromo-2,6-dichloropyridine?

- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and gas chromatography/mass spectrometry (GC/MS) to verify structural integrity. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Elemental analysis can further validate stoichiometric composition. Note that suppliers like Sigma-Aldrich often omit analytical data, necessitating independent verification .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Avoid inhalation, skin contact, or ingestion. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Safety protocols align with hazard codes H303 (harmful if swallowed), H313 (harmful on skin contact), and H333 (harmful if inhaled) .

Q. What synthetic routes are available for derivatives of this compound?

- Methodological Answer : Regioselective functionalization via cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) is feasible. For example, 3,5-dibromo-2,6-dichloropyridine can undergo Sonogashira coupling with terminal alkynes to yield alkynylated pyridines. Optimize conditions using Pd catalysts, CuI co-catalysts, and polar aprotic solvents (e.g., THF) at 60–80°C .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : The bromine atom at the 3-position is more reactive than chlorines at 2,6-positions due to lower bond dissociation energy. To achieve selective substitution, use sterically hindered ligands (e.g., XPhos) and controlled stoichiometry of reagents. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., failed protodeborylation)?

- Methodological Answer : If a reaction fails (e.g., base-promoted protodeborylation of similar bromochloropyridines), systematically vary parameters: solvent polarity (switch from THF to DMF), base strength (KOH vs. NaOH), or temperature (RT vs. reflux). Monitor intermediates via GC/FID or LC-MS to identify kinetic vs. thermodynamic bottlenecks .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound derivatives?

- Methodological Answer : Utilize C–H borylation/deborylation strategies. For example, Ir-catalyzed borylation at the 4-position of 2,6-dichloropyridine, followed by deuterolysis with D2O and acidic conditions, yields deuterated analogs. Confirm isotopic incorporation via mass spectrometry and 2H NMR .

Q. What are the implications of conflicting regioselectivity data in cross-coupling reactions with halogenated pyridines?

- Methodological Answer : Contradictions may arise from competing electronic and steric effects. For instance, Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine produces regioisomers distinct from tetrachloropyridine derivatives. Use Hammett parameters and X-ray crystallography to rationalize selectivity trends .

Q. Data Integrity and Methodological Considerations

Q. How should researchers validate conflicting melting point or spectral data for this compound?

- Methodological Answer : Cross-reference data from peer-reviewed journals and reputable databases (e.g., CAS Registry 866755-20-6). Replicate measurements using calibrated equipment (e.g., DSC for melting points). Discrepancies >2°C warrant impurity checks via TLC or recrystallization .

Q. What steps ensure reproducibility in synthesizing this compound-based intermediates?

- Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent purity, stirring rate). Use inert atmospheres (N2/Ar) to prevent oxidation. Report yields as isolated masses after purification, not crude estimates. Share raw spectral data in supplementary materials to enhance transparency .

Properties

IUPAC Name |

3-bromo-2,6-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHASTRIYXMWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615812 | |

| Record name | 3-Bromo-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866755-20-6 | |

| Record name | 3-Bromo-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.